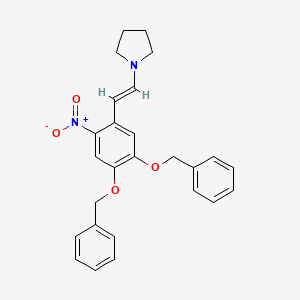

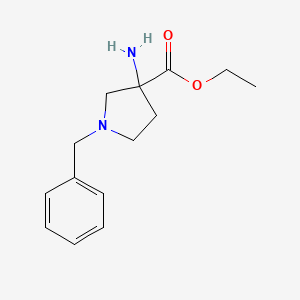

1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridine-containing compounds is well-documented in the provided papers. For instance, a new aromatic diamine monomer containing a pyridine unit was synthesized through a series of reactions including Friedel–Crafts acylation and nucleophilic substitution, followed by reduction with SnCl2 and HCl . Another paper describes the electropolymerization of a pyrrolidine derivative, which is a process that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

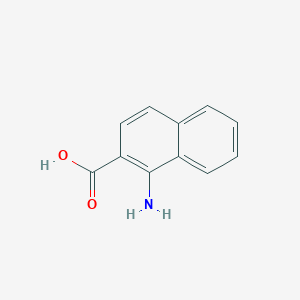

The molecular structure of pyridine and pyrrolidine derivatives is characterized by the presence of nitrogen atoms, which can participate in hydrogen bonding and contribute to the stability of the molecule. For example, a compound with a pyrrolo[2,3-b]pyridine core was reported to display an intramolecular N—H⋯O hydrogen bond, which influences the overall conformation of the molecule .

Chemical Reactions Analysis

The reactivity of pyridine and pyrrolidine derivatives can be quite diverse. One paper discusses the application of pyridine derivatives for the removal of metal ions from aqueous solutions, indicating their potential use in complexation reactions . Another study reports on the reactions of bromonium ions with acceptor olefins, which could be relevant to understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrolidine derivatives are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen . The electropolymerized pyrrolidine derivative forms a conducting polymer with a low oxidation potential, indicating its potential application in electronic devices . The solubility of these compounds in common organic solvents and their ability to form stable complexes with metal ions are also notable properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Polyimides Synthesis : Novel polyimides were synthesized from pyridine-containing aromatic dianhydride monomers and aromatic diamines, including pyrrolidine derivatives. These polyimides showed good solubility, thermal stability, and mechanical properties, making them useful in various industrial applications (Wang et al., 2006).

Development of Azasugars : Pyrrolidine derivatives, closely related to 1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine, were used in synthesizing azasugars with potential enzymatic inhibitor activities (Lombardo et al., 2001).

Electron Transfer Studies : Pyrrolidine nitroxide radicals, due to their structural features, were used in studying electron transfer and spin probe applications (Lampp et al., 2019).

Molecular Structure and Properties

Luminescence in Heteroatomic Polymers : Protonation of compounds including pyrrolidine derivatives led to significant changes in absorption and emission spectra, demonstrating their potential in tuning luminescent properties (Monkman et al., 2002).

Biomimetic Electron Transfer : Pyrrolidine-based compounds were used in creating biomimetic electron donor−acceptor systems, showcasing their versatility in mimicking natural electron transfer processes (Lukas et al., 2002).

Coordination Polymers and Photophysical Properties

Lanthanide Coordination Compounds : New lanthanide complexes, involving pyrrolidine derivatives, were synthesized for studying their photophysical properties, indicating potential applications in luminescent materials (Sivakumar et al., 2011).

Chiral Benzopyrano[3,4-c]pyrrolidines Synthesis : Asymmetric synthesis of polyhydroxylated pyrrolidines, related to 1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine, was achieved, highlighting their importance in the synthesis of complex molecular structures (Sato et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(E)-2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]ethenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c29-28(30)24-18-26(32-20-22-11-5-2-6-12-22)25(31-19-21-9-3-1-4-10-21)17-23(24)13-16-27-14-7-8-15-27/h1-6,9-13,16-18H,7-8,14-15,19-20H2/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEJPOSZPBWBLS-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C=CC2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)